3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine 3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine
Brand Name: Vulcanchem
CAS No.: 1681019-72-6
VCID: VC5420930
InChI: InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-8-9-6-11-7-9/h9,11H,6-8H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCC1CNC1
Molecular Formula: C10H23NOSi
Molecular Weight: 201.385

3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine

CAS No.: 1681019-72-6

Cat. No.: VC5420930

Molecular Formula: C10H23NOSi

Molecular Weight: 201.385

* For research use only. Not for human or veterinary use.

3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine - 1681019-72-6

Specification

CAS No. 1681019-72-6
Molecular Formula C10H23NOSi
Molecular Weight 201.385
IUPAC Name azetidin-3-ylmethoxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-8-9-6-11-7-9/h9,11H,6-8H2,1-5H3
Standard InChI Key OTQLOBVJJPWUNE-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCC1CNC1

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

  • IUPAC Name: Azetidin-3-ylmethoxy-tert-butyl-dimethylsilane

  • CAS Registry Number: 1681019-72-6

  • Molecular Formula: C₁₀H₂₃NOSi

  • Molecular Weight: 201.38 g/mol

  • SMILES Notation: CC(C)(C)Si(C)OCC1CNC1

  • InChI Key: OTQLOBVJJPWUNE-UHFFFAOYSA-N

The compound features an azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) substituted at the 3-position with a hydroxymethyl group protected as a TBDMS ether. This protection enhances stability against nucleophilic and acidic conditions, making it suitable for multi-step syntheses.

Physicochemical Characteristics

  • Predicted Collision Cross-Section (CCS):

    AdductCCS (Ų)
    [M+H]⁺148.5
    [M+Na]⁺152.8
    [M+NH₄]⁺151.5
    [M-H]⁻144.7

These CCS values, derived from ion mobility spectrometry, are critical for analytical identification in mass spectrometry workflows.

Synthesis and Functionalization

Key Reactions

  • Deprotection: The TBDMS group can be selectively removed using tetrabutylammonium fluoride (TBAF) or acetic acid, regenerating the hydroxymethylazetidine for further functionalization .

  • Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify the azetidine ring, leveraging its rigidity to control stereochemistry .

Applications in Medicinal Chemistry and Drug Design

Role as a Bioisostere

Azetidines are increasingly employed as bioisosteres for piperidines or pyrrolidines to improve pharmacokinetic (PK) properties:

  • Enhanced Solubility: The smaller ring reduces lipophilicity, as demonstrated in PDE10A inhibitors where azetidine substitution increased aqueous solubility by 40% .

  • Metabolic Stability: Azetidine-containing compounds exhibit slower hepatic clearance due to reduced cytochrome P450 interactions. For example, a PI3Kγ inhibitor showed 85% remaining after 1 hour in rat liver microsomes, compared to 20% for its pyrrolidine analog .

Case Studies

  • Anticancer Agents: Azetidine rings improve the three-dimensionality of molecules, reducing π-stacking and enhancing target selectivity. Derivatives of dolastatin analogs with azetidine rigidification retained potency while improving PK profiles .

  • Antibacterial Research: Sulfonamide-functionalized azetidines, such as tert-butyl 3-((4-(3-(((methylsulfonyl)oxy)methyl)azetidin-1-yl)phenyl)sulfonyl)azetidine-1-carboxylate, inhibit bacterial dihydropteroate synthase, a folate synthesis enzyme.

Recent Advances and Future Directions

Catalytic Applications

Azetidine-based organocatalysts, such as thiourea derivatives, have enabled asymmetric Michael additions with enantioselectivities up to 76% ee, leveraging hydrogen-bonding interactions between the azetidine N-H and substrates .

Drug Discovery

The compound’s utility as a building block is underscored by its inclusion in pharmaceutical libraries for kinase and GPCR-targeted therapies. Recent patents highlight its role in synthesizing checkpoint kinase inhibitors and serotonin receptor modulators .

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